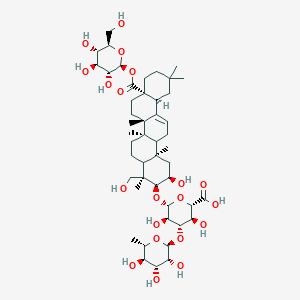

![molecular formula C23H30O7 B2626350 [2-oxo-2-[(10R,13S,17S)-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate CAS No. 86401-80-1](/img/structure/B2626350.png)

[2-oxo-2-[(10R,13S,17S)-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

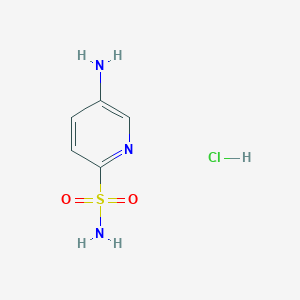

16alpha-Hydroxyprednisonlone acetate is a synthetic glucocorticosteroid. It has a molecular formula of C23H30O7 and a molecular weight of 418.49 . The IUPAC name is (16alpha)-11,16,17-trihydroxy-3,20-dioxopregna-1,4-dien-21-yl acetate .

Synthesis Analysis

The synthesis of 16alpha-Hydroxyprednisonlone acetate involves taking 21-acetoxypregna-1,4,9(11),16(17)-tetrene-3,20-dione acetate as a reaction raw material. The process includes four steps: preparation of an intermediate 1, preparation of an intermediate 2, preparation of an intermediate 3, and preparation of 16alpha-Hydroxyprednisonlone .Molecular Structure Analysis

The InChI code for 16alpha-Hydroxyprednisonlone acetate is 1S/C23H30O7/c1-12(24)30-11-19(28)23(29)18(27)9-16-15-5-4-13-8-14(25)6-7-21(13,2)20(15)17(26)10-22(16,23)3/h6-8,15-18,20,26-27,29H,4-5,9-11H2,1-3H3/t15-,16-,17?,18+,20+,21-,22-,23-/m0/s1 .Chemical Reactions Analysis

16alpha-Hydroxyprednisonlone acetate is used to observe the interaction between steroid drugs and β-cyclodextrin polymers, and calculate the hydrophobic parameters of drugs .Physical And Chemical Properties Analysis

16alpha-Hydroxyprednisonlone acetate has a predicted boiling point of 599.4±50.0 °C and a density of 1.34. It has a predicted pKa value of 11.88±0.70. The compound should be stored at a temperature of 2-8°C .科学的研究の応用

Anti-inflammatory Activity and Impurity Characterization

- Budesonide Impurities : Budesonide, a derivative of 16alpha-hydroxyprednisolone, demonstrates anti-inflammatory activity. Research identified unknown impurities in budesonide tablets not reported in the European Pharmacopoiea, highlighting the importance of chemical and spectroscopic methods in ensuring drug purity and safety (Ferraboschi et al., 2008).

Metabolism and Detection

- Budesonide Metabolism : A study developed and validated a sensitive and accurate LC-MS method for quantifying budesonide and its major metabolite 16alpha-hydroxyprednisolone in human urine samples, revealing insights into the metabolism and detection of this compound in clinical settings (Deventer et al., 2006).

Bioconversion Studies

- Biotechnological Transformation : Research demonstrated the potential of bioconverting hydrocortisone into 16alpha-hydroxyprednisolone using a combination of Arthrobacter simplex and Streptomyces roseochromogenes, presenting a novel approach for producing this anti-inflammatory drug (Restaino et al., 2020).

Comparative Pharmacological Studies

- Steroidal Anti-inflammatory Antedrugs : A study synthesized and evaluated the pharmacological activities of steroidal antedrugs based on the 16alpha-hydroxyprednisolone structure, focusing on their potential to offer anti-inflammatory benefits without systemic adverse effects, indicating the versatile applications of derivatives in medicinal chemistry (Park et al., 2006).

Aromatase Activity Studies

- Aromatase Activity : Research employing gas chromatography-mass spectrometry explored the aromatization of 16alpha-hydroxyandrostenedione with aromatase in human placental microsomes, providing critical insights into the metabolic pathways and potential therapeutic implications of 16alpha-hydroxyprednisolone and its derivatives (Numazawa et al., 2001).

作用機序

Target of Action

16alpha-Hydroxyprednisonlone acetate, also known as Pregna-1,4-diene-3,20-dione, 21-(acetyloxy)-11,16,17-trihydroxy-,(11b,16a)-, primarily targets the glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation .

Mode of Action

16alpha-Hydroxyprednisonlone acetate interacts with its target, the glucocorticoid receptor, by binding to it . This binding inhibits pro-inflammatory signals and promotes anti-inflammatory signals . The interaction between 16alpha-Hydroxyprednisonlone acetate and the glucocorticoid receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days .

Biochemical Pathways

The binding of 16alpha-Hydroxyprednisonlone acetate to the glucocorticoid receptor affects various biochemical pathways. These include pathways involved in inflammation and immune response . The compound’s interaction with the glucocorticoid receptor leads to decreased vasodilation, permeability of capillaries, and leukocyte migration to sites of inflammation .

Pharmacokinetics

It is known that the compound has a short duration of action, with a half-life of 2-3 hours . These properties can impact the bioavailability of 16alpha-Hydroxyprednisonlone acetate.

Result of Action

The molecular and cellular effects of 16alpha-Hydroxyprednisonlone acetate’s action are primarily anti-inflammatory and immunosuppressive . By binding to the glucocorticoid receptor, 16alpha-Hydroxyprednisonlone acetate reduces inflammation and modulates immune response .

Safety and Hazards

16alpha-Hydroxyprednisonlone acetate is classified as a reproductive toxin category 1B, which means it may damage the unborn child. Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, and storing locked up .

将来の方向性

生化学分析

Biochemical Properties

16alpha-Hydroxyprednisonlone acetate interacts with various enzymes, proteins, and other biomolecules. It is involved in the metabolic activities of microorganisms to modify the chemical structures of organic compounds, which is an effective tool for the production of high-valued steroidal drugs or their precursors .

Cellular Effects

Glucocorticoids such as prednisone or prednisolone, which are structurally similar to 16alpha-Hydroxyprednisonlone acetate, can quickly stop inflammation and improve pain and function in people with rheumatoid arthritis .

Molecular Mechanism

It is known that it undergoes the Baeyer–Villiger oxidation to its δ-d-lactones

Temporal Effects in Laboratory Settings

It is known that the compound undergoes multi-step transformations, including the Baeyer–Villiger oxidation .

Dosage Effects in Animal Models

It is known that the dose of similar glucocorticoids varies between 5mg and 60mg daily, and occasionally higher doses may be prescribed .

Metabolic Pathways

16alpha-Hydroxyprednisonlone acetate is involved in the metabolic activities of microorganisms to modify the chemical structures of organic compounds

Subcellular Localization

It is known that the subcellular localization of enzymes can affect their catalytic efficiency

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 16alpha-Hydroxyprednisonlone acetate involves the conversion of prednisolone acetate to the target compound through a series of chemical reactions.", "Starting Materials": [ "Prednisolone acetate", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Acetic anhydride", "Pyridine", "Water" ], "Reaction": [ "Step 1: Deprotection of prednisolone acetate using sodium hydroxide in methanol to obtain prednisolone", "Step 2: Conversion of prednisolone to 16alpha-Hydroxyprednisolone using hydrochloric acid in methanol", "Step 3: Acetylation of 16alpha-Hydroxyprednisolone using acetic anhydride and pyridine in dichloromethane to obtain 16alpha-Hydroxyprednisonlone acetate", "Step 4: Purification of the product using water and drying" ] } | |

CAS番号 |

86401-80-1 |

分子式 |

C23H30O7 |

分子量 |

418.5 g/mol |

IUPAC名 |

[2-oxo-2-[(10R,13S,17S)-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate |

InChI |

InChI=1S/C23H30O7/c1-12(24)30-11-19(28)23(29)18(27)9-16-15-5-4-13-8-14(25)6-7-21(13,2)20(15)17(26)10-22(16,23)3/h6-8,15-18,20,26-27,29H,4-5,9-11H2,1-3H3/t15?,16?,17?,18?,20?,21-,22-,23-/m0/s1 |

InChIキー |

AAMGSJIEPUHTOK-OYDGTBHESA-N |

異性体SMILES |

CC(=O)OCC(=O)[C@]1(C(CC2[C@@]1(CC(C3C2CCC4=CC(=O)C=C[C@]34C)O)C)O)O |

SMILES |

CC(=O)OCC(=O)C1(C(CC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O)O |

正規SMILES |

CC(=O)OCC(=O)C1(C(CC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O)O |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2626267.png)

![N-{[3-(methylsulfamoyl)phenyl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2626272.png)

![[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2626273.png)

![N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2626276.png)

![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide](/img/structure/B2626283.png)

![Tert-butyl (1S,5S)-1-(aminomethyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2626287.png)